molecular formula C17H21ClN4O B7359448 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide

Cat. No. B7359448
M. Wt: 332.8 g/mol
InChI Key: SUENGSIEBNOUIO-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that is structurally similar to Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP 47,497 was first synthesized in the 1980s as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, CP 47,497 has been extensively studied for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are coupled to G proteins and modulate the activity of various downstream signaling pathways. CB1 receptors are mainly located in the brain and central nervous system, where they play a key role in the regulation of pain, mood, and cognition. CB2 receptors are mainly found in immune cells and peripheral tissues, where they modulate inflammation and immune function.
Biochemical and Physiological Effects:
5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the most notable effects of 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 include:
- Analgesia: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been shown to reduce pain sensitivity in various animal models of acute and chronic pain, possibly by modulating the activity of pain pathways in the brain and spinal cord.
- Appetite stimulation: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been shown to increase food intake in rats, possibly by activating CB1 receptors in the hypothalamus, a brain region that regulates appetite and metabolism.
- Neuroprotection: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been shown to protect against neuronal damage and inflammation in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
- Immune modulation: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been shown to modulate immune function by reducing inflammation and oxidative stress, possibly by activating CB2 receptors in immune cells and peripheral tissues.

Advantages and Limitations for Lab Experiments

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has several advantages as a research tool, including its high potency, selectivity, and stability. 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 also has several limitations, including its potential toxicity, variability, and lack of specificity. 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 can produce unpredictable effects depending on the experimental conditions, and its effects may be confounded by other factors, such as genetic variability and environmental factors.

Future Directions

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has many potential future directions for research. Some of the most promising areas of research include:
- Development of new drugs: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 and other synthetic cannabinoids may have therapeutic potential for the treatment of various medical conditions, such as pain, inflammation, and neurodegenerative diseases. Future research may focus on developing new drugs based on the structure and pharmacology of 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497.
- Elucidation of the endocannabinoid system: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 and other synthetic cannabinoids can provide valuable insights into the function and regulation of the endocannabinoid system, which is still poorly understood. Future research may focus on elucidating the molecular mechanisms underlying the effects of 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 on the endocannabinoid system.
- Identification of new targets: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 and other synthetic cannabinoids may have effects on other targets besides the cannabinoid receptors, such as ion channels, transporters, and enzymes. Future research may focus on identifying new targets and elucidating the mechanisms underlying their effects.
- Development of new analytical techniques: 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 and other synthetic cannabinoids can be difficult to analyze using standard analytical techniques, such as NMR and HPLC. Future research may focus on developing new analytical techniques that can improve the sensitivity, selectivity, and accuracy of cannabinoid analysis.

Synthesis Methods

The synthesis of 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 involves several steps, including the condensation of 4-piperidone with cyclopropylmethylamine, followed by the reaction with 5-chloro-1H-indazole-3-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 has been widely used as a research tool to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes, such as pain, appetite, mood, and immune function. 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the body and brain. By activating these receptors, 5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide 47,497 can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects.

properties

IUPAC Name

5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c18-12-3-4-15-14(9-12)16(21-20-15)17(23)19-13-5-7-22(8-6-13)10-11-1-2-11/h3-4,9,11,13H,1-2,5-8,10H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENGSIEBNOUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(CC2)NC(=O)C3=NNC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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